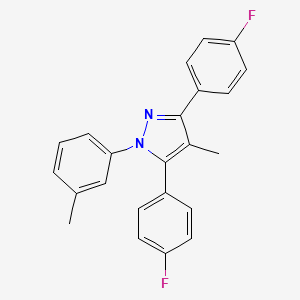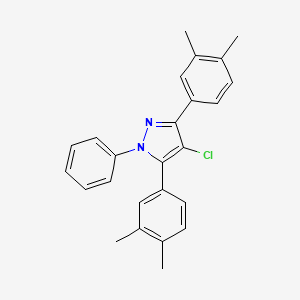![molecular formula C14H13N5OS B10926612 4-methyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B10926612.png)
4-methyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N~5~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a pyrazole ring and a thiadiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-METHYL-N~5~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 3-methyl-1H-pyrazole with 4-bromoacetophenone to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium acetate .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring. Common reagents used in these reactions include acids, bases, and organic solvents.
Scientific Research Applications
4-METHYL-N~5~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-METHYL-N~5~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways that are crucial for the survival of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiadiazole derivatives, such as:
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxamide
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 5-Methyl-3-phenyl-1H-pyrazole-4-carboxamide Compared to these compounds, 4-METHYL-N~5~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1,2,3-THIADIAZOLE-5-CARBOXAMIDE exhibits unique properties due to the presence of both pyrazole and thiadiazole rings, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H13N5OS |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
4-methyl-N-[4-(3-methylpyrazol-1-yl)phenyl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H13N5OS/c1-9-7-8-19(17-9)12-5-3-11(4-6-12)15-14(20)13-10(2)16-18-21-13/h3-8H,1-2H3,(H,15,20) |
InChI Key |
UTXWJWQSQLXOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(N=NS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926530.png)
![6-(furan-2-yl)-1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926532.png)
![N-(5-bromopyridin-2-yl)-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10926543.png)
![1-[4-(4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazino)phenyl]-1-ethanone](/img/structure/B10926547.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926555.png)
![(2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B10926585.png)
![2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B10926593.png)

![1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926600.png)
![1-(difluoromethyl)-N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10926604.png)


![methyl 6-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B10926627.png)
![3,5-bis(3,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10926633.png)
